1H-Benzotriazole-5,6-dicarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Chemical Reactions Analysis
Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Benzotriazole reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals .Scientific Research Applications
Environmental Persistence and Degradation
1H-Benzotriazole and its derivatives, including 1H-Benzotriazole-5,6-dicarbonitrile, are known for their use as industrial and domestic corrosion inhibitors. Research has focused on their persistence and transformation in the environment. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, identifying major transformation products like hydroxy-1H-benzotriazole and 1H-benzotriazole-5-carboxylic acid, highlighting their environmental relevance (Huntscha et al., 2014).
Phototransformation and Removal Techniques
Wu et al. (2021) studied the phototransformation mechanisms of 1H-benzotriazole, revealing that it undergoes direct photolysis and indirect photolysis induced by OH radicals, forming hydroxylated benzotriazole products (Wu et al., 2021). Ye et al. (2018) evaluated the degradation efficiency of 1H-Benzotriazole using ultraviolet activating persulfate, demonstrating its effectiveness in transforming 1H-Benzotriazole into less toxic products (Ye et al., 2018).
Detection and Monitoring in the Environment
The determination of 1H-Benzotriazole and its derivatives in environmental samples has been a significant focus. LeerdamvanJ et al. (2009) developed a method for the trace determination of polar 1H-benzotriazoles in water, emphasizing their persistence and partial removal in wastewater treatment (LeerdamvanJ et al., 2009).
Antimicrobial Applications
1H-Benzotriazole derivatives have also been studied for their potential antimicrobial properties. Desai et al. (2015) synthesized a series of 1H-Benzotriazole derivatives and evaluated their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2015).
Oxidation and Reaction Mechanisms
Studies have also been conducted on the oxidation mechanisms of benzotriazoles. Yang et al. (2011) investigated the oxidation of benzotriazoles, including 1H-Benzotriazole, by aqueous ferrate, revealing insights into their reaction mechanisms and the potential for degradation in water treatment processes (Yang et al., 2011).
Toxicological Impact and Ecotoxicology
Seeland et al. (2012) explored the acute and chronic toxicity of benzotriazoles to aquatic organisms, providing critical data for environmental risk assessment (Seeland et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2H-benzotriazole-5,6-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N5/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRSOMSFCYWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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